(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide chemical properties
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide chemical properties
An In-depth Technical Guide to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: Properties, Synthesis, and Applications
Executive Summary
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a highly significant chiral molecule within the landscape of modern pharmaceutical development. Characterized by a substituted piperidine core, its specific stereochemistry and functional groups make it an indispensable advanced intermediate. This guide provides a comprehensive technical overview of its chemical properties, established synthetic strategies, and critical role in the production of Avibactam, a novel β-lactamase inhibitor. For researchers and professionals in drug development, understanding the nuances of this compound is crucial for the synthesis of next-generation antibiotics designed to combat antimicrobial resistance.
Introduction: The Significance of a Chiral Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide embodies this principle, possessing a unique combination of features:
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A Piperidine Core: A saturated six-membered heterocycle providing a robust and versatile framework.
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Defined Stereochemistry (2S, 5R): Two chiral centers dictate a specific spatial arrangement of substituents, which is critical for its downstream application.
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A Primary Carboxamide: A key functional group involved in the ultimate cyclization to the final active pharmaceutical ingredient (API).
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A Benzyloxyamino Group: This moiety serves a dual purpose. The benzyloxy component acts as a stable and reliable protecting group for the reactive hydroxylamine, preventing unwanted side reactions during synthesis.[1][2]
The primary and most critical application of this compound is as a direct precursor in the synthesis of Avibactam.[3][4][5][6] Avibactam is a non-β-lactam, diazabicyclooctane (DBO) based β-lactamase inhibitor. It is co-administered with β-lactam antibiotics to restore their efficacy against bacteria that have developed resistance by producing β-lactamase enzymes.[5] As such, (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is often referred to as a key Avibactam intermediate or, in some contexts, an impurity of the final drug product, highlighting its presence in the manufacturing chain.[3][5]
Physicochemical and Computed Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification. The data below, compiled from authoritative chemical databases, provides a quantitative profile.
| Property | Value | Source |
| IUPAC Name | (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide | PubChem[7] |
| CAS Number | 1416134-49-0 | PubChem[7] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | PubChem[7] |
| Molecular Weight | 249.31 g/mol | PubChem[7] |
| Exact Mass | 249.147726857 Da | PubChem[7] |
| Appearance | White to off-white solid (Typical) | N/A |
| Boiling Point | 463.1±55.0 °C at 760 mmHg (Predicted) | Echemi[8] |
| Density | 1.2±0.1 g/cm³ (Predicted) | Echemi[8] |
| XLogP3 | 0.4 | PubChem[7] |
| Polar Surface Area (PSA) | 76.38 Ų | Echemi[8] |
| Synonyms | Avibactam Intermediate 2, (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | PubChem[7], Smolecule[5] |
The XLogP3 value of 0.4 suggests a relatively balanced lipophilicity, while the Polar Surface Area (PSA) of 76.38 Ų indicates moderate polarity, properties that are often desirable for intermediates in aqueous and organic reaction media.
Synthesis and Stereochemical Control
The synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a significant challenge in stereoselective organic chemistry. Achieving the correct (2S, 5R) configuration is paramount, as this stereochemistry is retained in the final Avibactam structure. Synthetic routes often begin with readily available chiral starting materials to establish the initial stereocenter.
General Synthetic Strategy
While specific proprietary industrial processes may vary, a common and logical approach involves the following key transformations, often starting from L-glutamic acid.[9]
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Precursor Formation: L-glutamic acid is elaborated through esterification and N-protection to form a suitable acyclic precursor.
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Dieckmann Cyclization: The acyclic diester undergoes an intramolecular condensation to form the 6-membered piperidine ring, establishing the core scaffold. This step is critical for ring formation.
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Stereoselective Reduction/Amination: The ketone or imine intermediate resulting from cyclization is stereoselectively reduced and aminated. This is a crucial step where the benzyloxyamino group is introduced, and the trans relationship between the C2 and C5 substituents is established.
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Carboxamide Formation: The ester at the C2 position is converted to the primary carboxamide, typically through reaction with ammonia or a protected ammonia equivalent.
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Purification: The final product is often isolated and purified as a salt, such as an oxalate salt, to improve crystallinity and handling.[9]
The Role of the Benzyloxy Protecting Group
The benzyloxy (Cbz or Z) group is a cornerstone of this synthetic strategy.[10] It protects the highly nucleophilic and reactive hydroxylamine nitrogen from participating in undesired reactions. Its key advantages include:
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Stability: It is robust and stable under a wide range of conditions, including basic, and mildly acidic environments, allowing for extensive manipulation of other parts of the molecule.[11][12]
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Clean Removal: It can be cleanly removed under specific and mild conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the N-O bond to yield the free hydroxylamine and toluene as a benign byproduct.[1][2]
Caption: A plausible synthetic workflow for the target molecule.
Reactivity, Stability, and Handling
The reactivity of the molecule is dominated by its three key functional groups.
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Benzyloxyamino Group: The most important reaction is the reductive cleavage of the N-O bond via catalytic hydrogenolysis. This deprotection step is the gateway to forming the bicyclic core of Avibactam.
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Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. In subsequent synthetic steps towards Avibactam, it participates in the crucial intramolecular cyclization reaction.
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Primary Carboxamide: This group is relatively stable but is essential for the final structure of the API.
Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment to ensure its stability.[8] Standard personal protective equipment should be used during handling to avoid contact with skin and eyes.
Central Role in Avibactam Synthesis
The sole industrial purpose of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is to serve as the penultimate precursor to the diazabicyclooctane (DBO) core of Avibactam.
The transformation involves two key steps:
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Deprotection: The benzyloxy group is removed via hydrogenolysis to unmask the free hydroxylamine.
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Intramolecular Cyclization: The newly freed hydroxylamine attacks an activated carbonyl group (derived from the C2-carboxamide), and the piperidine nitrogen displaces a leaving group to form the fused bicyclic ring system characteristic of Avibactam.
This elegant transformation converts the monocyclic piperidine intermediate into the strained and highly reactive DBO scaffold, which is the pharmacophore responsible for inhibiting β-lactamase enzymes.
Caption: The role of the intermediate in producing Avibactam.
Analytical Characterization Profile (Expected)
While proprietary spectral data is not publicly available, a standard analytical profile can be predicted based on the molecule's structure.
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¹H NMR: The spectrum would be complex due to the defined stereochemistry. Expected signals would include:
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A multiplet in the 7.2-7.4 ppm range for the 5 aromatic protons of the benzyl group.
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A singlet around 4.6 ppm for the two benzylic (OCH₂) protons.
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A series of complex multiplets for the diastereotopic protons on the piperidine ring.
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Distinct signals for the protons at the C2 and C5 chiral centers.
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Broad signals for the NH protons of the piperidine and the primary amide.
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-
¹³C NMR: Approximately 13 distinct signals would be expected, corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide (~175 ppm), aromatic carbons (127-138 ppm), and aliphatic carbons of the piperidine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected [M+H]⁺ ion would be observed at an m/z of approximately 249.1477, consistent with the molecular formula C₁₃H₁₉N₃O₂.[7]
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching (for the amine and amide) around 3200-3400 cm⁻¹, C=O stretching (amide I band) around 1650 cm⁻¹, and C-O stretching for the benzyloxy group.
Conclusion
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is more than a mere chemical intermediate; it is a testament to the power of stereoselective synthesis in addressing urgent medical needs. Its meticulously designed structure, featuring a chiral piperidine scaffold and a strategically placed protecting group, enables the efficient construction of the complex diazabicyclooctane core of Avibactam. For drug development professionals, a deep understanding of this molecule's properties, reactivity, and synthetic origins is fundamental to the ongoing effort to overcome bacterial antibiotic resistance and develop life-saving therapeutics.
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